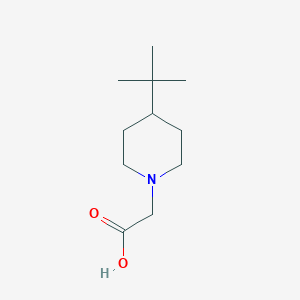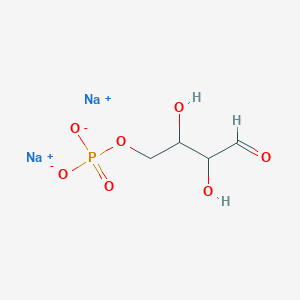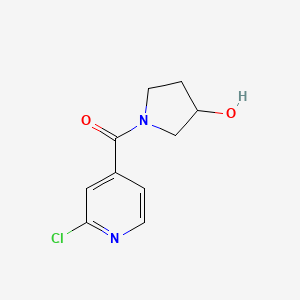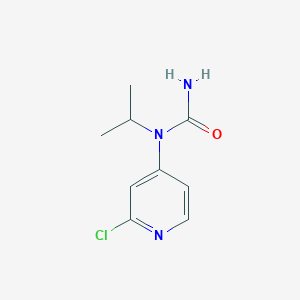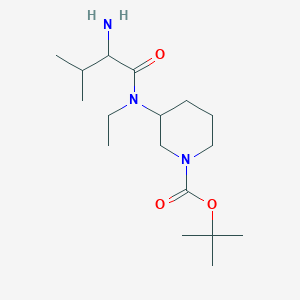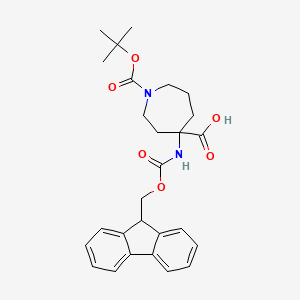
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid is a compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functions during chemical reactions . The compound is known for its stability and versatility in various chemical processes.
Métodos De Preparación
The synthesis of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid typically involves the protection of the amino group with Boc and Fmoc groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve anhydrous solvents and mild temperatures to ensure the stability of the protecting groups .
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
Análisis De Reacciones Químicas
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, while the Fmoc group is typically removed using a base such as piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Common reagents used in these reactions include acids for deprotection (e.g., trifluoroacetic acid for Boc removal) and bases for Fmoc removal (e.g., piperidine) . The major products formed from these reactions are the deprotected amino acid derivatives and substituted products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid primarily involves the protection and deprotection of amino groups. The Boc group provides stability under basic conditions and can be removed under acidic conditions, while the Fmoc group is stable under acidic conditions and can be removed using a base . This orthogonal protection strategy allows for selective modification of amino acids and peptides during synthesis .
Comparación Con Compuestos Similares
Similar compounds include other Boc- and Fmoc-protected amino acids, such as:
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 1-Fmoc-4-aminopiperidine-4-carboxylic acid
- 1-Boc-4-Fmoc-aminohexanoic acid
Compared to these compounds, 1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid offers unique advantages in terms of stability and reactivity, making it a valuable tool in peptide synthesis and other chemical processes .
Propiedades
Fórmula molecular |
C27H32N2O6 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-15-8-13-27(14-16-29,23(30)31)28-24(32)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,32)(H,30,31) |
Clave InChI |
XPVAXXLOYCXBSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
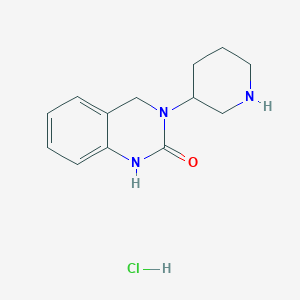
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
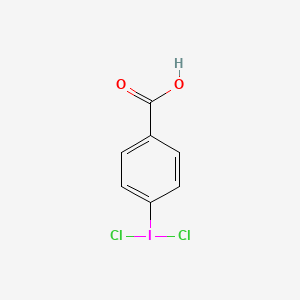
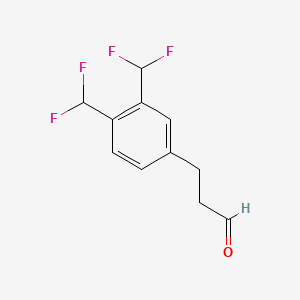
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
